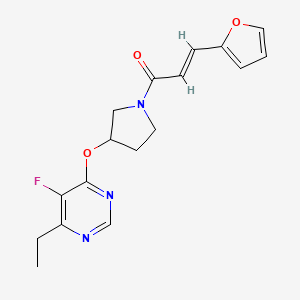

![molecular formula C10H13Cl2N B2549576 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-30-0](/img/structure/B2549576.png)

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

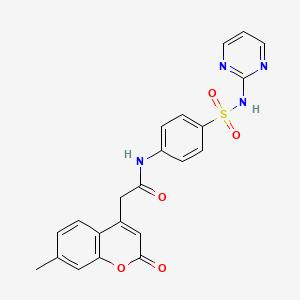

Azetidines are a class of four-membered nitrogen-containing heterocycles that can be synthesized through various methods. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further reacted to yield dichloroazetidines . Another approach for synthesizing azetidine derivatives includes the ring transformation of 2-(2-mesyloxyethyl)azetidines to produce cis-3,4-disubstituted piperidines . Additionally, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one is achieved through the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes followed by cyclocondensation with chloro acetyl chloride .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using analytical and spectral data. For example, the structures of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones were established based on such data . X-ray crystallographic analyses have been used to confirm the formation of azetinyl thiazolidine-2-thiones and their subsequent conversion to α,β-disubstituted β-amino carbonyl compounds .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions. The reactivity of 3,3-dichloroazetidines with bases leads to ring contraction and the formation of aziridines . The ring expansion of 2-(α-hydroxyalkyl)azetidines in the presence of nucleophiles results in the formation of functionalized pyrrolidines . Azetidine itself can polymerize under the influence of cationic initiators to form polymers with different amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be diverse. For instance, the polymerization of azetidine results in a polymer containing tertiary, secondary, and primary amino functions, which can influence its physical properties . The synthesis of polyhydroxylated azetidine iminosugars from d-glucose indicates the potential for azetidine derivatives to possess multiple hydroxyl groups, which can affect their solubility and reactivity . The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the introduction of a thiol group, which can be crucial for the compound's chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, and their reactivity with bases to yield various derivatives, demonstrates the utility of azetidine compounds in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002).

- A study on the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester further illustrates the potential of azetidine derivatives in creating novel aziridine esters (Alves, Ferreira, Maia, Monteiro, & Gilchrist, 2000).

Chemical Properties and Characterization

- Research has been conducted on the synthesis and characterization of 3,3-dichloroazetidines, showing the diversity and potential applications of azetidine derivatives in chemistry (Aelterman, de Kimpe, & Declercq, 1998).

- The synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters highlight the unique characteristics of azetidine compounds for various applications (Lie Ken Jie & Syed-rahmatullah, 1992).

Applications in Drug Synthesis and Modification

- Novel approaches in designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) demonstrate the potential of azetidine derivatives in improving drug efficacy and reducing toxicity (Parang, Wiebe, & Knaus, 2000).

- The synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block for the production of an API, underscores the role of azetidine derivatives in pharmaceutical manufacturing (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Metabolic and Biochemical Studies

- The metabolism of zetidoline by rat liver microsomes, forming metabolites with potential neuroleptic activity, indicates the metabolic relevance of azetidine derivatives in pharmacology (Assandri, Galliani, Zerilli, Tuan, Tarzia, & Barone, 1986).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIOIMGREMFXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride | |

CAS RN |

1354961-30-0 |

Source

|

| Record name | 3-[(2-chlorophenyl)methyl]azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)